REACTION_SMILES
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[Br:7][CH2:8][C:9](=[O:10])[O:11][CH2:12][CH2:13][O:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1.[C:3]([CH3:4])(=[S:5])[OH:6].[CH3:22][C:23](=[O:24])[CH3:25].[K+:2].[OH-:1].[OH2:21]>>[C:3]([CH3:4])([S:5][CH2:8][C:9](=[O:10])[O:11][CH2:12][CH2:13][O:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)=[O:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)OCCOc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)SCC(=O)OCCOc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |